molecular formula C16H22Cl2N2O B10764712 3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide CAS No. 98717-01-2

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

Cat. No.: B10764712
CAS No.: 98717-01-2
M. Wt: 329.3 g/mol
InChI Key: JGPNMZWFVRQNGU-GJZGRUSLSA-N
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Description

U-47700 is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.

Properties

/ALTERNATIVE and IN VITRO TESTS/ U-47700 /was evaluated/ for its in vitro binding activity using guinea pig brain at the mu opioid receptor (MOR) and the kappa opioid receptor (KOR). U-47700 had high affinity at the MOR and bound with a KD of 5.3 nM and weakly at the KOR with a KD of 910 nM resulting in a >171x preference for the MOR relative to the KOR. (14) Subsequently these researchers reported U-47700 receptor affinities (IC50s) of 9 and 300 nM, respectively, for the MOR and KORs.

CAS No.

98717-01-2

Molecular Formula

C16H22Cl2N2O

Molecular Weight

329.3 g/mol

IUPAC Name

3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide

InChI

InChI=1S/C16H22Cl2N2O/c1-19(2)14-6-4-5-7-15(14)20(3)16(21)11-8-9-12(17)13(18)10-11/h8-10,14-15H,4-7H2,1-3H3/t14-,15-/m0/s1

InChI Key

JGPNMZWFVRQNGU-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl

Color/Form

White or light pink powder

Origin of Product

United States

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